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Compound of Interest

Compound Name:
2-(2-Fluorophenyl)propan-2-amine

hydrochloride

CAS No.: 1202751-82-3

Cat. No.: B1439365

Get Quote

Technical Guide & Predictive Analysis

Executive Summary & Structural Logic
2-(2-Fluorophenyl)propan-2-amine (CAS: 74702-88-8) represents a distinct class of

psychoactive scaffolds characterized by a "metabolic double-lock." Unlike traditional

amphetamines, its structure possesses two critical features that drastically alter its

pharmacokinetic profile:

Quaternary

-Carbon: The amine is attached to a tertiary carbon (gem-dimethyl substitution), eliminating
the

-hydrogens required for standard oxidative deamination by Monoamine Oxidases (MAO) or
Cytochrome P450s.

Ortho-Fluorine Substitution: The fluorine atom at the 2-position of the phenyl ring exerts a

steric and electronic blockade, preventing metabolic attack at the highly reactive ortho-sites
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and increasing overall lipophilicity.

Predicted Outcome: The compound is expected to exhibit high metabolic stability, with a

significant fraction excreted unchanged. The primary metabolic clearance route is predicted to

be para-hydroxylation followed by Phase II conjugation, with a secondary route of N-oxidation.

Structural Analysis & Metabolic Soft Spots
To predict the pathways accurately, we must analyze the molecule's "Site of Metabolism"

(SOM) liability.

Structural Feature Metabolic Consequence Predicted Pathway

Primary Amine (-NH2)
High polarity, basicity (pKa ~9-

10).

N-Oxidation (Minor). N-

Acetylation is sterically

hindered.

Gem-Dimethyl (

-C)
Steric bulk; lack of H-atoms.

Blocks Deamination. Prevents

formation of ketone/aldehyde

metabolites.

Ortho-Fluorine (2-F)
C-F bond is metabolically inert

(116 kcal/mol).

Blocks Ortho-Hydroxylation.

Shifts CYP450 attack to the

para-position.

Phenyl Ring (C4)
Electron-rich, sterically

accessible.

Aromatic Hydroxylation

(Major).

Detailed Metabolic Pathways
Based on the metabolism of structural analogues like Phentermine and Cumylamine, the

following pathways are proposed.

Pathway A: Aromatic Hydroxylation (Major)
Mechanism: CYP450-mediated oxidation (likely CYP2D6 or CYP2C19 due to the basic

amine pharmacophore).
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Regioselectivity: The 2-position is blocked by Fluorine. The 3-position (meta) is less

favorable. The 4-position (para) is sterically open and electronically activated.

Product:4-Hydroxy-2-(2-fluorophenyl)propan-2-amine.

Fate: This metabolite serves as the substrate for Phase II conjugation

(Glucuronidation/Sulfation) to facilitate excretion.

Pathway B: N-Oxidation (Minor)
Mechanism: Flavin-containing Monooxygenase (FMO) or CYP-mediated N-oxygenation.

Constraint: While common in primary amines, the steric bulk of the adjacent gem-dimethyl

group may reduce the rate of N-hydroxylase access compared to amphetamine.

Product:N-Hydroxy-2-(2-fluorophenyl)propan-2-amine.

Significance: N-hydroxy metabolites can be unstable or undergo further oxidation to nitroso

species, though this is less likely without

-hydrogens to facilitate dehydration to imines.

Pathway C: Phase II Conjugation
Mechanism: UGT (UDP-glucuronosyltransferase) and SULT (Sulfotransferase).

Substrate: The 4-Hydroxy metabolite (Pathway A).

Product:4-O-Glucuronide or 4-O-Sulfate conjugates.

Visualization of Metabolic Tree
The following diagram illustrates the hierarchical metabolic flow, emphasizing the blockade of

deamination and the dominance of para-hydroxylation.
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Figure 1: Predicted metabolic tree showing the diversion from standard deamination pathways

due to structural blockades.

Experimental Validation Protocol
To confirm these predictions, the following self-validating workflow is recommended. This

protocol distinguishes between metabolic stability (clearance) and metabolite identification.

A. Reagents & Systems[1][2]
Test System: Pooled Human Liver Microsomes (HLM) (50 donors) to capture population

variability.

Cofactors: NADPH (Phase I) and UDPGA (Phase II).

Controls:
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Positive: Phentermine (structurally similar, stable) and Propranolol (high turnover).

Negative: Boiled microsomes (to rule out non-enzymatic degradation).

B. Incubation Workflow (Step-by-Step)
Preparation: Prepare a 10 mM stock of 2-(2-Fluorophenyl)propan-2-amine in DMSO. Dilute

to 1 µM working concentration in phosphate buffer (pH 7.4).

Phase I Initiation: Add HLM (0.5 mg/mL protein) and pre-incubate at 37°C for 5 mins. Initiate

reaction with NADPH (1 mM).

Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 mins.

Quenching: Terminate reaction with ice-cold Acetonitrile containing Internal Standard (e.g.,

d5-Phentermine).

Phase II Step (Optional): For glucuronide confirmation, add UDPGA (2 mM) and Alamethicin

(pore-forming agent) to a separate set of incubations.

C. Analytical Detection (LC-HRMS)
Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UHPLC.

Parameter Setting / Criteria

Column
C18 Reverse Phase (e.g., HSS T3), 1.8 µm

particle size.

Mobile Phase
A: 0.1% Formic Acid in Water; B: 0.1% Formic

Acid in ACN.

Ionization ESI Positive Mode (+).

Target Ion (Parent)
[M+H]+ = m/z 154.10 (approx, calc. based on

exact mass).[1]

Target Ion (OH-Met) [M+H]+ + 16 Da = m/z 170.10.

Target Ion (Gluc) [M+H]+ + 16 Da + 176 Da = m/z 346.13.
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Toxicological Implications
The predicted metabolic stability implies a long half-life (T1/2).

Accumulation Risk: Due to the blockade of the rapid deamination pathway, the compound

may accumulate with chronic dosing, similar to Phentermine but potentially longer-lasting

due to the fluorine-induced lipophilicity.

Drug-Drug Interactions (DDI): If the compound is a substrate for CYP2D6, it may

competitively inhibit the metabolism of other CYP2D6 substrates (e.g., dextromethorphan,

antidepressants).

Active Metabolites: The 4-hydroxy metabolite may retain dopaminergic/noradrenergic

activity, extending the pharmacodynamic window.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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